1-Benzyl-3-methylimidazolium tetrafluoro

Description

Contextualization of Imidazolium-Based Ionic Liquids in Advanced Chemical Systems

Imidazolium-based ionic liquids (ILs) represent a significant class of molten salts with melting points at or below 100°C. Composed of an imidazolium (B1220033) cation and a variety of anions, these compounds have garnered substantial attention in the scientific community due to their unique physicochemical properties. Unlike traditional volatile organic solvents, imidazolium-based ILs exhibit negligible vapor pressure, high thermal and chemical stability, and a wide electrochemical window. researchgate.netmdpi.com Their properties can be finely tuned by modifying the substituents on the imidazolium ring and by varying the counter-anion, leading to a vast number of potential ILs with tailored characteristics for specific applications.

In advanced chemical systems, these ILs are utilized as green solvents, catalysts, and electrolytes. Their non-volatile nature significantly reduces air pollution and workplace hazards associated with volatile organic compounds (VOCs). nbinno.com Furthermore, their ability to dissolve a wide range of organic, inorganic, and polymeric materials makes them versatile media for various chemical reactions and processes. The stability of imidazolium-based ILs under a range of conditions allows for their use in processes requiring elevated temperatures or harsh chemical environments.

Significance of 1-Benzyl-3-methylimidazolium (B1249132) Tetrafluoroborate (B81430) in Contemporary Research Paradigms

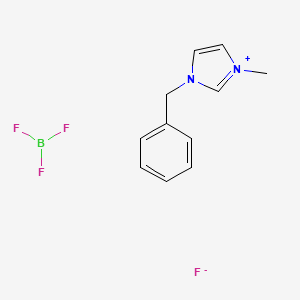

Among the diverse family of imidazolium-based ionic liquids, 1-Benzyl-3-methylimidazolium tetrafluoroborate, often abbreviated as [Bzmim][BF4], has emerged as a compound of particular interest in contemporary research. Its structure, featuring a benzyl (B1604629) group and a methyl group attached to the nitrogen atoms of the imidazolium ring, imparts a unique combination of aromatic and aliphatic characteristics. This specific molecular architecture influences its solvent properties and its interactions with other molecules, making it a subject of focused study.

Conceptual Framework and Research Trajectories for 1-Benzyl-3-methylimidazolium Tetrafluoroborate

The conceptual framework for the study of 1-Benzyl-3-methylimidazolium tetrafluoroborate is centered on the principles of green chemistry, catalysis, and materials science. Researchers are exploring its potential to create more sustainable and efficient chemical processes. The primary research trajectories for [Bzmim][BF4] include its application as a reusable solvent and catalyst in a broader range of organic reactions, the investigation of its electrochemical properties for potential use in energy storage devices, and the study of its thermal behavior to determine its operational limits.

Future research is likely to focus on expanding the library of reactions catalyzed by or conducted in [Bzmim][BF4], with an emphasis on stereoselective synthesis. Another important avenue of investigation is the detailed characterization of its physicochemical properties, such as viscosity, conductivity, and density, over a range of temperatures and pressures. Understanding these fundamental properties is crucial for its practical application in various technologies. Furthermore, there is a growing interest in the development of theoretical models to predict the behavior of [Bzmim][BF4] in different chemical environments, which would aid in the rational design of new processes and materials. The exploration of its potential in combination with other materials, such as polymers or nanoparticles, to create novel functional composites is also a promising area of future research.

Physicochemical Properties of 1-Benzyl-3-methylimidazolium Tetrafluoroborate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BF₄N₂ | sustainable-bio.comsigmaaldrich.com |

| Molecular Weight | 260.04 g/mol | sustainable-bio.comsigmaaldrich.com |

| Appearance | Form: Liquid | sustainable-bio.com |

| Melting Point | 77 °C | sustainable-bio.com |

| Purity | ≥97.0% (HPLC) | sigmaaldrich.com |

| Water Content | ≤0.2% | sigmaaldrich.com |

Synthesis and Characterization

The synthesis of 1-Benzyl-3-methylimidazolium tetrafluoroborate typically involves a two-step process. The first step is the quaternization of 1-methylimidazole (B24206) with benzyl chloride to form 1-benzyl-3-methylimidazolium chloride. This reaction is generally carried out by stirring a neat mixture of the reactants at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, any remaining starting materials are removed by extraction with a suitable solvent like diethyl ether.

The second step is an anion exchange reaction where the chloride anion is replaced by the tetrafluoroborate anion. This is commonly achieved by reacting the 1-benzyl-3-methylimidazolium chloride with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or silver tetrafluoroborate (AgBF₄), in a suitable solvent like acetone (B3395972) or water. rsc.org The choice of the tetrafluoroborate salt can depend on the desired purity and the ease of separation of the resulting halide salt. For instance, when using NaBF₄ in acetone, the by-product sodium chloride precipitates out and can be removed by filtration. The final product is then typically dried under vacuum to remove any residual solvent.

Characterization of the synthesized 1-Benzyl-3-methylimidazolium tetrafluoroborate is crucial to confirm its structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the imidazolium cation.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the cation and to confirm the isotopic pattern of the elements present.

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values.

Applications in Chemical Synthesis

Role as a Green Reaction Medium

1-Benzyl-3-methylimidazolium tetrafluoroborate has been investigated as a green reaction medium for various organic syntheses, offering an environmentally benign alternative to volatile organic solvents. Its negligible vapor pressure, high thermal stability, and ability to be recycled are key attributes that align with the principles of green chemistry. nbinno.com

Catalytic Activity in Organic Transformations

Beyond its role as a solvent, 1-Benzyl-3-methylimidazolium tetrafluoroborate can also exhibit catalytic activity in certain organic transformations. This dual role as both solvent and catalyst simplifies the reaction setup and can enhance reaction rates. It is particularly applicable in the synthesis of organic compounds, especially in catalytic reactions that involve the formation of carbon-carbon bonds and in the study of homogeneous catalysis. sustainable-bio.com

While specific examples of its direct catalytic activity are still an area of active research, the broader class of imidazolium-based ionic liquids has been shown to catalyze a variety of reactions. The imidazolium cation can act as a carbene precursor, which can then participate in catalytic cycles. Furthermore, the ionic liquid can stabilize catalytic species and intermediates, thereby influencing the reaction pathway and selectivity. The unique solvent properties of 1-Benzyl-3-methylimidazolium tetrafluoroborate can also modulate the activity of dissolved catalysts.

Electrochemical and Thermal Properties

Electrochemical Behavior

The electrochemical properties of imidazolium-based ionic liquids, including 1-Benzyl-3-methylimidazolium tetrafluoroborate, are of significant interest for their potential applications in electrochemical devices such as batteries and supercapacitors. nih.gov A key parameter is the electrochemical window, which is the voltage range over which the ionic liquid is stable and does not undergo oxidation or reduction. nih.gov Imidazolium-based ionic liquids are known to possess wide electrochemical windows, typically in the range of 4-7 V. mdpi.com

The ionic conductivity is another crucial electrochemical property, which is a measure of the ability of the ionic liquid to conduct an electric current. The conductivity is influenced by the mobility of the ions, which in turn is related to the viscosity and temperature of the ionic liquid. Generally, imidazolium-based ionic liquids exhibit good ionic conductivity. nih.gov The viscosity of these ionic liquids is an important factor affecting their electrochemical performance, with lower viscosity generally leading to higher ionic mobility and conductivity. mdpi.com

Thermal Stability and Decomposition

The thermal stability of an ionic liquid is a critical factor that determines its suitability for applications at elevated temperatures. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of ionic liquids by measuring the change in mass as a function of temperature.

For a related compound, 1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BZMIM][TF2N]), thermal analysis has shown that it can undergo a runaway reaction at temperatures exceeding 270 °C. mdpi.comresearchgate.net This suggests that while these compounds have good thermal stability, there is an upper temperature limit for their safe use. The decomposition of imidazolium-based ionic liquids can be a complex process, and the decomposition products can vary depending on the structure of the cation and anion, as well as the conditions of the thermal treatment. mdpi.com Understanding the thermal decomposition behavior is essential for ensuring the safe handling and application of these materials, especially in industrial processes that may involve high temperatures. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H13BF4N2 |

|---|---|

Molecular Weight |

260.04 g/mol |

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;trifluoroborane;fluoride |

InChI |

InChI=1S/C11H13N2.BF3.FH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3)4;/h2-8,10H,9H2,1H3;;1H/q+1;;/p-1 |

InChI Key |

CSXVXMXUQNLCFH-UHFFFAOYSA-M |

Canonical SMILES |

B(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2.[F-] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 1 Benzyl 3 Methylimidazolium Tetrafluoro

Foundational Synthetic Routes to 1-Benzyl-3-methylimidazolium (B1249132) Tetrafluoroborate (B81430)

The traditional and most common approach to synthesizing 1-benzyl-3-methylimidazolium tetrafluoroborate involves a two-stage process: first, the synthesis of a halide-containing precursor of the desired cation, and second, an anion exchange reaction to introduce the tetrafluoroborate anion.

Cation Precursor Functionalization and Quaternization Strategies

The synthesis of the 1-benzyl-3-methylimidazolium cation is typically achieved through the quaternization of 1-methylimidazole (B24206). This process involves the alkylation of the tertiary amine nitrogen in the 1-methylimidazole ring with a benzylating agent.

The reaction is a nucleophilic substitution where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic benzylic carbon of the benzyl (B1604629) halide. Benzyl chloride is a commonly used reagent for this purpose. nih.gov The reaction can be carried out by refluxing 1-methylimidazole and benzyl chloride in a suitable solvent such as acetonitrile (B52724) for several hours. nih.gov Alternatively, the synthesis of similar imidazolium (B1220033) halides has been performed by reacting equimolar amounts of the precursors at elevated temperatures (e.g., 60-70°C) for extended periods, sometimes up to 48 hours, to ensure complete reaction. nih.gov Upon completion, the reaction mixture is often purified by extraction with a solvent like ethyl acetate (B1210297) to remove unreacted starting materials, followed by recrystallization to yield the pure 1-benzyl-3-methylimidazolium halide salt, such as 1-benzyl-3-methylimidazolium chloride ([Bnmim]Cl). nih.gov The ease of access to these precursors, such as 1-methylimidazole and benzyl chloride, makes this a straightforward method for generating the cation. osti.gov

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-methylimidazole | Benzyl chloride | Acetonitrile | Reflux for 7 hours | 1-Benzyl-3-methylimidazolium chloride | nih.gov |

| 1-methylimidazole | 1-chlorobutane (analogue) | None (neat) | 60°C for 48 hours | 1-Butyl-3-methylimidazolium chloride | nih.gov |

| 1-methylimidazole | Bromobutane (analogue) | None (neat) | 70°C for 48 hours | 1-Butyl-3-methylimidazolium bromide |

Anion Metathesis and Purification Strategies for Tetrafluoro Anion Incorporation

Following the synthesis of the 1-benzyl-3-methylimidazolium halide, the next step is to replace the halide anion (Cl⁻ or Br⁻) with the tetrafluoroborate anion (BF₄⁻). This is accomplished through a process called anion metathesis or ion exchange. orgsyn.orgchemicalbook.com

The most common method involves reacting the imidazolium halide salt with a tetrafluoroborate salt, such as sodium tetrafluoroborate (NaBF₄) or potassium tetrafluoroborate (KBF₄). orgsyn.org The reaction is typically carried out in a solvent where the starting imidazolium halide and the tetrafluoroborate salt are soluble, but the resulting inorganic halide salt (e.g., NaCl, KBr) is poorly soluble. This difference in solubility drives the reaction to completion through precipitation of the inorganic salt. Acetone (B3395972) is a frequently used solvent for this purpose. chemicalbook.com For instance, 1-butyl-3-methylimidazolium bromide can be reacted with NaBF₄ in acetone under vigorous stirring. After the reaction, the precipitated sodium bromide is removed by filtration. chemicalbook.com

Alternatively, the reaction can be performed in an aqueous solution. The imidazolium halide is dissolved in water, and a solution of the tetrafluoroborate salt is added. orgsyn.org The resulting ionic liquid, being more hydrophobic than its halide precursor, may phase-separate or can be extracted using an organic solvent like dichloromethane (B109758) (CH₂Cl₂). orgsyn.org This extraction is often followed by washing the organic phase with water, sometimes containing additional NaBF₄, to minimize residual halide contamination. orgsyn.orgrsc.org The final product is then dried under vacuum to remove the solvent and any residual water. orgsyn.orgchemicalbook.com Halide impurity is a significant concern as it can affect the physicochemical properties of the ionic liquid; thus, thorough purification is crucial. orgsyn.org

Innovations in Synthesis and Sustainable Production of 1-Benzyl-3-methylimidazolium Tetrafluoroborate

Recent research has focused on improving the traditional synthetic routes to align with the principles of green chemistry, aiming for more sustainable and efficient production methods.

Atom-Economical and Energy-Efficient Synthetic Protocols

The conventional two-step synthesis involving quaternization and anion metathesis suffers from a lower atom economy due to the formation of a salt byproduct (e.g., NaCl). While direct synthesis methods are being explored for some ionic liquids, the metathesis route remains common for tetrafluoroborate-based ionic liquids.

A significant advancement in improving the energy efficiency of the synthesis is the use of microwave irradiation. For the quaternization step, microwave-assisted synthesis can dramatically reduce reaction times from many hours under conventional heating to just a few minutes, leading to substantial energy savings. rsc.org This rapid heating method can drive the reaction to completion quickly and efficiently. rsc.org One-pot syntheses, where multiple reaction steps are combined without isolating intermediates, also contribute to energy and resource efficiency, although their application specifically for [Bnmim][BF4] is less documented than for its use as a solvent in other one-pot reactions. researchgate.net

Green Chemistry Principles in 1-Benzyl-3-methylimidazolium Tetrafluoro Synthesis

The synthesis of ionic liquids, including [Bnmim][BF4], is increasingly being evaluated through the lens of green chemistry. The ionic liquid itself is often considered a "green" solvent due to its negligible vapor pressure, which reduces air pollution from volatile organic compounds (VOCs). researchgate.netnih.gov

Key green chemistry principles applied to its synthesis include:

Waste Prevention: Optimizing the anion metathesis step to ensure complete reaction and precipitation of the salt byproduct minimizes waste. The choice of solvent is critical; using solvents from which the product can be easily separated and the solvent can be recycled is preferred.

Use of Safer Solvents: While effective, the use of halogenated solvents like dichloromethane for extraction is being reconsidered due to environmental and health concerns. orgsyn.org Research is exploring alternative extraction and purification methods that rely on less hazardous solvents. Acetone or water are considered greener alternatives for the reaction medium itself. chemicalbook.com

Energy Efficiency: As mentioned, employing microwave-assisted synthesis for the quaternization step is a prime example of designing for energy efficiency. rsc.org

Advanced Purification and Quality Control Approaches for Research-Grade 1-Benzyl-3-methylimidazolium Tetrafluoroborate

For many research applications, particularly in electrochemistry and catalysis, the purity of the ionic liquid is paramount. Impurities such as residual halides, water, and organic starting materials can significantly alter the physical and chemical properties of the ionic liquid.

Advanced purification techniques are employed to achieve research-grade purity. A critical step is the removal of halide impurities. While filtration and washing are effective, trace amounts can remain. A common method to test for halides is the addition of a silver nitrate (B79036) (AgNO₃) solution; the formation of a precipitate indicates the presence of halide ions. orgsyn.org For complete halide removal, anion exchange with silver tetrafluoroborate (AgBF₄) can be used, as the resulting silver halide is highly insoluble and can be thoroughly removed by filtration. rsc.org

Color is another indicator of purity. Discoloration often arises from impurities or degradation products. Treatment with activated charcoal (decolorizing charcoal) can effectively remove these colored impurities. google.com The ionic liquid is dissolved in a suitable solvent, stirred with charcoal, and then filtered to yield a colorless solution. google.com

Because many imidazolium-based ionic liquids are hygroscopic, rigorous drying is necessary. orgsyn.org High-vacuum drying at an elevated temperature is a standard procedure. google.com For heat-sensitive ionic liquids, lyophilization (freeze-drying) can be used to remove water effectively at low temperatures. rsc.org

Quality Control Methods for [Bnmim][BF4]

| Analytical Technique | Purpose | Reference |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) | Confirms the chemical structure of the cation and anion, identifies organic impurities, and can quantify water content. | chemicalbook.com |

| FTIR Spectroscopy | Verifies the presence of characteristic functional groups and the overall structure. | |

| Silver Nitrate Test | Qualitative test for the presence of residual halide impurities. | orgsyn.org |

| Karl Fischer Titration | Accurately quantifies the water content. | |

| Thermal Analysis (TGA/DSC) | Determines thermal stability, decomposition temperature, and melting point. |

Methodologies for Impurity Profiling and Removal

The purity of ionic liquids is paramount for obtaining reproducible and accurate research data. The multi-step synthesis of 1-Benzyl-3-methylimidazolium tetrafluoroborate can introduce various impurities, including unreacted starting materials, residual halide ions from the precursor salt, water, and other organic solvents used during purification. acs.org

Common methodologies for purifying ionic liquids are extensive and varied, tailored to the nature of the impurity. rsc.org Techniques such as extraction with organic solvents (e.g., toluene (B28343), ethyl acetate), evaporation under high vacuum, recrystallization, and adsorption of impurities using activated carbon are frequently employed. researchgate.netrsc.org For removing volatile impurities, distillation under high vacuum is an effective method. researchgate.net In cases where the ionic liquid is synthesized from a halide precursor, washing with water can be used to remove residual halide ions, although this is less effective for water-soluble ionic liquids. google.com Drying using molecular sieves or heating under vacuum is a common final step to remove residual water. researchgate.net

The following table outlines common impurities, their likely sources, and the analytical and removal techniques employed.

| Impurity | Potential Source | Profiling/Detection Method | Common Removal Method |

|---|---|---|---|

| 1-Methylimidazole | Incomplete quaternization reaction | 1H NMR Spectroscopy | Washing/Extraction with solvents like ethyl acetate or toluene researchgate.net |

| Benzyl Halide (Chloride/Bromide) | Incomplete quaternization reaction | 1H NMR Spectroscopy, Gas Chromatography (GC) | Washing/Extraction with organic solvents researchgate.net |

| Halide Ions (Cl-, Br-) | Incomplete anion exchange reaction | Ion Chromatography, Titration (e.g., with AgNO3) orgsyn.org | Repeated washing with water, Recrystallization, Reprecipitation rsc.orggoogle.com |

| Water | Hygroscopic nature of ionic liquids, solvents, atmosphere orgsyn.org | Karl Fischer Titration, 1H NMR Spectroscopy | Drying under high vacuum at elevated temperatures, Use of molecular sieves researchgate.net |

| Organic Solvents (e.g., Acetone, Dichloromethane) | Use during synthesis and purification | 1H NMR Spectroscopy, Gas Chromatography (GC) | Drying under high vacuum, Rotary evaporation arabjchem.orgorgsyn.org |

| Color Impurities | Degradation products or trace impurities in starting materials | UV-Vis Spectroscopy | Treatment with activated carbon followed by filtration researchgate.net |

Impact of Trace Impurities on Research Outcomes

Trace impurities in ionic liquids, even at parts-per-million (ppm) levels, can dramatically alter their physicochemical properties and lead to poor reproducibility in research. researchgate.net The presence of water, residual halides, or unreacted organic precursors can have significant and often detrimental effects on applications ranging from catalysis and electrochemistry to materials synthesis. acs.orgresearchgate.net

The impact of specific impurities is a critical area of study. For instance, water can reduce the electrochemical window of an ionic liquid and participate in hydrolysis, particularly with anions susceptible to it, such as tetrafluoroborate. researchgate.net Halide impurities are known to poison catalysts and affect the morphology and stability of nanoparticles synthesized in ionic liquid media. acs.orgresearchgate.net Research on the synthesis of silver nanoparticles in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), a compound structurally similar to [BenzMIm][BF4], clearly demonstrated that trace amounts of water, chloride, and 1-methylimidazole caused significant deviations in the size, shape, and stability of the resulting nanoparticles. acs.org The presence of unreacted 1-methylimidazole can also act as a catalyst poison in various reactions. researchgate.net

These impurities can also affect fundamental properties like viscosity and ionic conductivity, which are crucial for electrochemical applications. arabjchem.orgresearchgate.net The anion, in particular, plays a significant role in determining these properties. osti.gov The toxicity of imidazolium-based ionic liquids can also be influenced by the anion, with studies on Vicia faba seedlings showing that the tetrafluoroborate anion imparted greater toxicity compared to chloride or bromide anions. nih.gov This underscores the importance of complete anion exchange and removal of residual halide precursors.

The following table summarizes the documented effects of common trace impurities on various research applications, drawing from studies on analogous imidazolium-based ionic liquids.

| Trace Impurity | Affected Application/Property | Observed Impact |

|---|---|---|

| Water | Electrochemistry | Narrows the electrochemical window; can lead to hydrolysis of the BF4- anion. researchgate.net |

| Water | Physicochemical Properties | Decreases viscosity; can alter reaction kinetics. orgsyn.org |

| Halide Ions (Cl-, Br-) | Catalysis | Can act as a catalyst poison, reducing efficiency. researchgate.net |

| Halide Ions (Cl-, Br-) | Nanoparticle Synthesis | Negatively impacts the quality, size, and shape of nanoparticles. acs.org |

| Halide Ions (Cl-, Br-) | Physicochemical Properties | Increases viscosity. researchgate.net |

| 1-Methylimidazole | Catalysis | Acts as a catalyst poison. researchgate.net |

| General Impurities | Overall Research | Leads to poor reproducibility of experimental results. researchgate.net |

Computational and Theoretical Frameworks for Understanding 1 Benzyl 3 Methylimidazolium Tetrafluoro Systems

Ab Initio and Density Functional Theory (DFT) Studies on 1-Benzyl-3-methylimidazolium (B1249132) Tetrafluoroborate (B81430)

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to investigate the fundamental properties of molecules and their interactions from first principles. These studies typically focus on isolated ion pairs or small clusters in the gas phase to provide detailed information about intrinsic molecular and interactive properties without the influence of a bulk environment.

DFT calculations are employed to determine the optimized geometry, electronic structure, and charge distribution of the 1-benzyl-3-methylimidazolium ([Bzmim]⁺) cation and the tetrafluoroborate (BF₄⁻) anion. These calculations reveal how charge is distributed across the ions, which is crucial for understanding electrostatic interactions.

In imidazolium (B1220033) cations, the positive charge is not localized on a single atom but is delocalized across the imidazolium ring. Natural Bond Orbital (NBO) analysis is a common technique used to quantify the partial charges on each atom. researchgate.net For imidazolium-based ILs, the hydrogen atom at the C2 position of the imidazolium ring is typically the most acidic and carries a significant partial positive charge, making it a primary site for hydrogen bonding. researchgate.net The introduction of the benzyl (B1604629) group creates additional complexity, with the aromatic ring influencing the electronic properties through inductive and resonance effects. The charge distribution is fundamental to predicting how the cation will interact with the anion and other molecules.

Table 1: Illustrative Natural Bond Orbital (NBO) Charges for a Model Imidazolium Cation ([Emim]⁺) based on DFT Calculations This table presents typical charge distributions for a similar imidazolium cation, 1-ethyl-3-methylimidazolium (B1214524), to illustrate the principles. Data for 1-benzyl-3-methylimidazolium would follow similar trends but be influenced by the benzyl group.

| Atom/Group in [Emim]⁺ | Partial Charge (e) |

| Imidazolium Ring C2-H | +0.30 to +0.40 |

| Imidazolium Ring N1, N3 | -0.40 to -0.50 |

| Methyl Group (on N3) | +0.10 to +0.20 |

| Ethyl Group (on N1) | +0.20 to +0.30 |

Source: Adapted from principles described in DFT studies of imidazolium ILs. researchgate.net

DFT is instrumental in characterizing the non-covalent interactions between the [Bzmim]⁺ cation and the BF₄⁻ anion. The primary interactions are strong Coulombic forces, but weaker, more directional interactions like hydrogen bonding and π-interactions play a critical role in the structure and properties of the IL.

The most significant hydrogen bonds in imidazolium tetrafluoroborate systems are formed between the acidic protons of the cation (especially the C2-H) and the fluorine atoms of the BF₄⁻ anion. researchgate.net DFT calculations can precisely determine the geometries (bond lengths and angles) and interaction energies of these hydrogen bonds. nih.gov Studies on related crystal structures confirm the prevalence of C-H···F interactions. nih.gov

Table 2: Typical Intermolecular Interaction Data from Crystal Structure Analysis of a Benzyl-Substituted Imidazolium Tetrafluoroborate

| Interaction Type | Donor-H···Acceptor | H···Acceptor Distance (Å) | Donor···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| Hydrogen Bond | C-H···F | 2.30 - 2.60 | 3.20 - 3.50 | 140 - 160 |

| Hydrogen Bond | C-H···O | 2.45 | 3.38 | 158 |

| π-π Interaction | Imidazolium···Phenyl | N/A | Centroid-Centroid: ~3.51 | N/A |

Source: Data principles adapted from crystal structure analysis of 1-Benzyl-3-(2-methoxyphenyl)imidazolium tetrafluoroborate. nih.gov

Molecular Dynamics Simulations of 1-Benzyl-3-methylimidazolium Tetrafluoroborate

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a bridge between the microscopic details of molecular interactions and the macroscopic properties of the bulk material.

MD simulations are essential for understanding the liquid-state structure of ILs. A key output is the radial distribution function (RDF), which describes the probability of finding an atom or molecule at a certain distance from another. For [Bzmim][BF4], RDFs would reveal the average distances between cations and anions, showing distinct shells of counter-ions surrounding a central ion.

A significant feature of ILs with cations bearing long alkyl or aromatic side chains is the formation of nanoscale structural heterogeneities. The polar imidazolium headgroups and anions tend to form a continuous network, while the non-polar benzyl groups can aggregate to form separate non-polar domains. bohrium.comnih.gov This segregation into polar and non-polar regions is a defining characteristic that influences the IL's solvent properties and dynamics. MD simulations can visualize and quantify the extent and morphology of these domains. nih.gov

MD simulations are widely used to study the behavior of solutes within ILs, providing insights into solvation structure and dynamics. nih.gov For [Bzmim][BF4] as a solvent, simulations can show how solute molecules orient themselves within the IL's heterogeneous environment. For instance, a non-polar solute might preferentially reside in the non-polar domains created by the benzyl groups, while a polar solute would interact more strongly with the charged imidazolium rings and anions. nih.gov

The specific properties of [Bzmim]⁺ and BF₄⁻, beyond just their charge, give rise to "specific ion effects." The size, shape, and charge distribution of each ion distinctly influence the IL's macroscopic properties like viscosity, conductivity, and solvent behavior. researchgate.net The presence of the benzyl group, for example, would be expected to increase viscosity compared to a smaller alkyl chain due to increased mass and potential for π-stacking. MD simulations can directly probe these effects by calculating transport properties like diffusion coefficients and viscosity and correlating them with the underlying molecular interactions. researchgate.net

Development and Validation of Force Fields for 1-Benzyl-3-methylimidazolium Tetrafluoroborate-Based Systems

The accuracy of classical MD simulations is entirely dependent on the quality of the force field (FF) used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For ILs, developing an accurate FF is challenging due to the importance of electrostatic and polarization effects.

The process typically begins with obtaining equilibrium geometries and partial atomic charges for the ions from high-level quantum chemical calculations (DFT). researchgate.netacs.org These charges, along with parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) interactions, are optimized to reproduce experimental data or quantum chemical potential energy surfaces. acs.org

A common refinement for IL force fields is charge scaling, where the partial atomic charges on the ions are uniformly reduced (e.g., to ±0.8 e). This is a phenomenological approach to account for charge screening and electronic polarization effects in the condensed phase, which are not explicitly captured in non-polarizable force fields. rsc.org Scaling charges often leads to better agreement with experimental dynamic properties like viscosity and diffusion coefficients. rsc.orgnih.gov

Validation is a critical final step. The developed force field is used in MD simulations to predict various macroscopic properties of the bulk liquid, such as density, heat of vaporization, viscosity, and ionic conductivity. These simulated values are then compared against available experimental data to validate the force field's accuracy and transferability. nih.govrsc.org

Table 3: Key Steps in Force Field Development for an Ionic Liquid

| Step | Description | Typical Methods/Data Sources |

| 1. Initial Parameterization | Obtain molecular geometry, partial atomic charges, and initial parameters for bonded and non-bonded terms. | Quantum Mechanics (DFT), existing force fields (e.g., OPLS-AA, AMBER). researchgate.net |

| 2. Refinement | Adjust parameters, particularly electrostatic charges, to better represent the condensed-phase environment. | Charge scaling, fitting to experimental data or QM energy surfaces. rsc.org |

| 3. Validation | Simulate bulk properties and compare with experimental measurements. | MD simulations to calculate density, viscosity, diffusion coefficients, heat of vaporization. Comparison with experimental data. nih.gov |

Advanced Simulation Techniques for Complex 1-Benzyl-3-methylimidazolium Tetrafluoro Environments

The intricate and multifaceted nature of ionic liquids (ILs) like 1-benzyl-3-methylimidazolium tetrafluoroborate presents significant challenges for classical molecular dynamics (MD) simulations. The complex interplay of electrostatic, van der Waals, and π-π stacking interactions, combined with the potential for conformational changes and the formation of nanoscale heterogeneous domains, often leads to rugged energy landscapes. Standard MD simulations can become trapped in local energy minima, failing to adequately sample the vast configuration space required to accurately predict thermodynamic and transport properties. To overcome these limitations, a suite of advanced simulation techniques has been developed and applied to provide deeper insights into the behavior of such complex systems. These methods extend the accessible time and length scales, allow for the study of chemical reactivity, and provide a more accurate description of electronic effects.

Coarse-Grained (CG) Modeling

To investigate phenomena that occur over longer time and length scales, such as self-assembly and phase behavior, coarse-grained (CG) modeling is an indispensable tool. In this approach, groups of atoms are mapped into single interaction sites or "beads," reducing the number of degrees of freedom in the system. This simplification leads to a significant reduction in computational cost, allowing for simulations that can span microseconds or longer.

One prominent CG methodology applied to imidazolium-based ILs is the Martini force field. rsc.org The parameterization of these models is crucial and is typically performed to reproduce key structural and thermodynamic properties of the all-atom reference system. mdpi.com For a cation like 1-benzyl-3-methylimidazolium, a typical CG mapping scheme would represent the imidazolium ring, the benzyl group, and the methyl group as distinct beads, each with effective interaction parameters. This approach has successfully reproduced properties like liquid density and the characteristic structural heterogeneity of imidazolium-based ILs over a wide range of temperatures. rsc.org

Interactive Data Table: Example of a Coarse-Graining Scheme for Imidazolium-Based Cations This table illustrates a general mapping strategy for imidazolium cations based on the Martini framework. The specific bead types and parameters would be optimized for the 1-benzyl-3-methylimidazolium cation.

| Atomic Group | Example Atoms | Coarse-Grained Bead | Rationale |

|---|---|---|---|

| Imidazolium Ring | C2, C4, C5, N1, N3 and associated hydrogens | Charged Ring Bead (e.g., TQ-type) | Represents the charged, aromatic core of the cation. |

| Methyl Group | N-methyl carbon and hydrogens | Small Apolar Bead (e.g., C1-type) | Models the small, nonpolar alkyl group. |

| Benzyl Group | Phenyl ring and methylene (B1212753) bridge | Apolar Ring Bead (e.g., S-type) | Captures the bulky, aromatic, and nonpolar nature of the benzyl substituent. |

| Tetrafluoroborate Anion | Boron and four Fluorine atoms | Single Charged Bead (e.g., Q-type) | Treats the small, roughly spherical anion as a single interaction site. |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM)

When studying chemical reactions, charge transfer, or specific electronic phenomena within an ionic liquid, a purely classical force field is insufficient. Hybrid QM/MM methods address this by treating a small, chemically active region of the system with high-level quantum mechanics while the rest of the environment (the IL solvent) is described by a classical force field. acs.orgnih.gov This partitioning achieves a balance between accuracy and computational feasibility, allowing for the investigation of reaction mechanisms and transition states in a condensed-phase environment. mdpi.com

The QM/MM approach has been successfully used to investigate various organic reactions in imidazolium-based ILs. researchgate.net For instance, studies on elimination reactions in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) have shown that the ionic liquid can induce a change in the reaction pathway from an E1cB-like mechanism to a pure E2 route. researchgate.net The origin of this "ionic liquid effect" was traced to specific solute-solvent interactions, such as favorable electrostatic contacts and π-π stacking, which stabilize the transition state. researchgate.net This level of mechanistic detail is inaccessible without the quantum mechanical treatment of the reacting species.

Ab Initio Molecular Dynamics (AIMD)

AIMD is a powerful simulation technique where the forces on the atoms are calculated "on the fly" at each step using quantum mechanical methods, typically Density Functional Theory (DFT). researchgate.net This eliminates the need for a pre-parameterized force field, making AIMD particularly suitable for systems where electronic polarization, charge transfer, and the formation or breaking of chemical bonds are important. semanticscholar.org While computationally expensive, AIMD provides a highly accurate description of intermolecular interactions.

In the context of imidazolium-based ILs, AIMD simulations have provided crucial insights into the nature of the cation-anion interactions. researchgate.net For example, simulations of [BMIM]I revealed that the anion has strong interactions with the hydrogen atoms on the imidazolium ring, causing the ring to bend and partially envelop the anion. researchgate.net Such detailed structural information, which is dependent on the electronic distribution, helps to explain the microscopic origins of the macroscopic properties of these liquids.

Enhanced Sampling Methods

To overcome the sampling limitations of standard MD, various enhanced sampling techniques have been developed. arxiv.org These methods accelerate the exploration of the system's conformational space, allowing for the calculation of free energy landscapes and the observation of rare events, such as conformational transitions or ion-pair dissociation.

Commonly used techniques include:

Metadynamics: This method discourages the system from revisiting previously explored conformations by adding a history-dependent bias potential, forcing the simulation to explore new regions of the phase space.

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, conformations are exchanged between replicas, allowing the higher-temperature simulations to overcome energy barriers and pass these favorable configurations to the lower-temperature simulations. nih.gov

Simulated Annealing: This technique involves systematically heating and then slowly cooling the system, which helps it to escape from local energy minima and find more stable configurations. nih.gov

These methods are broadly applicable to complex systems like 1-benzyl-3-methylimidazolium tetrafluoroborate to compute properties such as the potential of mean force for ion-pair dissociation or to map the free energy surface associated with the rotation of the benzyl group, which can significantly influence the liquid's structure and dynamics. nih.gov

Interactive Data Table: Comparison of Advanced Simulation Techniques

| Technique | Primary Application | Key Advantage | Limitation | Relevance to [BZMIM][BF4] |

|---|---|---|---|---|

| Coarse-Grained MD | Large-scale phenomena (e.g., self-assembly, phase behavior) | Access to long time and length scales. | Loss of atomistic detail. | Modeling nanostructural heterogeneity and transport properties. |

| QM/MM | Chemical reactions, spectroscopy, electronic properties. | High accuracy for a specific region of interest. acs.org | Computationally demanding; depends on QM/MM partitioning. | Studying solvent effects on reactions or cation stability. |

| Ab Initio MD | Systems with significant electronic effects (polarization, charge transfer). | No need for an empirical force field; highly accurate interactions. researchgate.net | Extremely high computational cost, limited to small systems and short timescales. | Detailed analysis of cation-anion and π-π interactions. |

| Enhanced Sampling | Calculating free energy landscapes, observing rare events. | Overcomes high energy barriers to achieve comprehensive sampling. arxiv.org | Can be complex to set up and analyze; may require defining collective variables. | Determining conformational free energies and ion-pairing thermodynamics. |

1 Benzyl 3 Methylimidazolium Tetrafluoro in Catalytic Transformations

Homogeneous Catalysis Mediated by 1-Benzyl-3-methylimidazolium (B1249132) Tetrafluoroborate (B81430) as a Solvent or Cocatalyst

In homogeneous catalysis, 1-Benzyl-3-methylimidazolium tetrafluoroborate provides a distinct reaction environment that can enhance catalytic activity and facilitate product separation. Its ability to dissolve a wide array of organic, inorganic, and organometallic compounds makes it a versatile solvent for various chemical reactions. nbinno.com

Acid-Catalyzed Reactions and Proton Transfer Mechanisms

Imidazolium-based ionic liquids with tetrafluoroborate anions can participate in acid-catalyzed reactions. Brønsted acidic ionic liquids, such as 1-methylimidazolium (B8483265) tetrafluoroborate, have been successfully employed as both a catalyst and a recyclable medium for esterification reactions. rsc.org These systems can afford good yields, and the ester products are easily separated from the reaction mixture. rsc.org In the case of 1-butyl-3-methylimidazolium tetrafluoroborate, a close analog, it has been used as a solvent for boron trifluoride (BF₃), which can be electrogenerated from the tetrafluoroborate anion. beilstein-journals.org This in situ generation of BF₃, a potent Lewis acid, offers a safer alternative to conventional sources like BF₃ diethyl etherate for classic acid-catalyzed reactions such as alkyne hydration. beilstein-journals.org The ionic liquid medium can stabilize the Lewis acid, reduce its sensitivity to moisture, and allow for the recycling of the catalytic system. beilstein-journals.org

Proton transfer is a fundamental process in these reactions. In pseudo-protic ionic liquids like 1-methylimidazolium acetate (B1210297), a complex network of proton transfer reactions exists between the imidazolium (B1220033) cation, the anion, and their neutral acid/base counterparts. nih.gov The transfer of a proton from the cation (a Brønsted acid) to a substrate is a key step in many acid-catalyzed mechanisms. While the C2-proton of the imidazolium ring is the most acidic, its acidity is generally not sufficient to protonate weak bases, but it can play a crucial role in hydrogen-bonding networks that facilitate catalysis.

Transition Metal Catalysis in 1-Benzyl-3-methylimidazolium Tetrafluoroborate Media

The use of imidazolium-based ionic liquids as media for transition metal-catalyzed reactions is well-established. orgsyn.org These ionic liquids can effectively dissolve and stabilize homogeneous metal catalysts, creating a pseudo-heterogeneous system. nbinno.com This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recycling characteristic of heterogeneous catalysts. nbinno.com The ionic liquid phase can immobilize the catalyst, allowing for the straightforward separation of products, which often have low solubility in the IL. nbinno.com This methodology not only improves the economic viability of processes by enabling catalyst reuse but also contributes to greener chemical manufacturing by minimizing waste. nbinno.com The broad solubility spectrum of these ILs can also enhance the accessibility of reactants to the catalyst's active sites, potentially leading to increased reaction rates. nbinno.com

Organocatalysis and Supramolecular Assembly in 1-Benzyl-3-methylimidazolium Tetrafluoroborate

1,3-Disubstituted imidazolium salts are well-known precursors for N-heterocyclic carbenes (NHCs), which are a prominent class of organocatalysts. beilstein-journals.org The deprotonation of the C2 position of the imidazolium ring of 1-benzyl-3-methylimidazolium tetrafluoroborate can generate the corresponding NHC, which can be used as a ligand for transition metals or as a direct organocatalyst for a variety of synthetic transformations. beilstein-journals.org

Beyond its role as a simple solvent, 1-benzyl-3-methylimidazolium tetrafluoroborate can participate in and influence the formation of ordered molecular structures. Research on similar imidazolium-based ionic liquids has shown they can act as co-surfactants, modulating the self-assembly of other molecules in solution. rsc.org For instance, the aggregation behavior of surfactants in aprotic ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate leads to the formation of various lyotropic liquid crystal phases, including hexagonal and bicontinuous cubic structures. rsc.org This demonstrates that the ionic liquid is not merely a passive medium but an active component in directing supramolecular assembly. rsc.org

Heterogeneous Catalysis and Supported 1-Benzyl-3-methylimidazolium Tetrafluoroborate Systems

To further bridge the gap between homogeneous and heterogeneous catalysis, 1-benzyl-3-methylimidazolium tetrafluoroborate can be incorporated into solid supports, creating advanced hybrid catalytic materials.

Immobilization Strategies and Hybrid Catalysts

A common strategy involves the immobilization of the ionic liquid onto porous solid supports. For example, a related compound, 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate, has been successfully immobilized within high-silica zeolite Beta and mesoporous silica (B1680970) (SBA-15). fraunhofer.de This is achieved by impregnating the support with a solution of the ionic liquid, followed by removal of the solvent. fraunhofer.de A subsequent extraction step can remove loosely bound IL from the external surfaces, leaving the IL confined within the pores. fraunhofer.de This creates a supported ionic liquid phase (SILP) catalyst, where a homogeneous catalyst can be dissolved in the immobilized IL, effectively heterogenizing the system. This approach offers high catalyst stability and prevents leaching, allowing for use in continuous flow reactors.

Role of 1-Benzyl-3-methylimidazolium Tetrafluoroborate at Catalyst Interfaces

When immobilized on a support, 1-benzyl-3-methylimidazolium tetrafluoroborate plays a critical role at the catalyst-reactant interface. The thin film of ionic liquid within the pores of the support acts as the reaction medium. This IL layer can modify the chemical environment of the catalyst's active sites. Its polarity and structural organization can influence the solubility and concentration of reactants and products near the active sites, thereby affecting reaction kinetics and selectivity. Furthermore, the IL can stabilize catalytically active species, such as metal nanoparticles or complexes, preventing their aggregation and deactivation. The interaction between the imidazolium cation or the tetrafluoroborate anion and the support surface or the catalyst itself can also induce specific electronic or steric effects that modulate catalytic performance.

Data Tables

| Catalyst | Conversion (%) | Selectivity (%) | Reaction Time (h) |

|---|---|---|---|

| [BMIM]⁺BF₄⁻ | 80 | 100 | 2 |

| [BMIM]⁺PF₆⁻ | 75 | 90 | 2 |

| [BMIM]⁺PTSA⁻ | 100 | 100 | 2 |

| [Hmim]⁺BF₄⁻ | 85 | 100 | 2 |

| Support Material | Initial BET Surface Area (m²/g) | Surface Area after Immobilization (m²/g) | Immobilized IL (wt.%) |

|---|---|---|---|

| Zeolite Beta | Not Specified | Significantly Decreased | 0.6 |

| SBA-15 | Not Specified | Significantly Decreased | 1.3 |

Reaction Mechanism Elucidation and Kinetic Studies in 1-Benzyl-3-methylimidazolium Tetrafluoro Environments

The use of 1-benzyl-3-methylimidazolium tetrafluoroborate ([BnMIM][BF4]) as a reaction medium offers unique opportunities to influence catalytic pathways and reaction kinetics. The distinct solvent properties of this ionic liquid (IL), such as its polarity, viscosity, and specific interactions with solutes and catalysts, can alter activation energies and stabilize transition states, thereby modifying reaction mechanisms compared to conventional molecular solvents.

Investigation of Reaction Pathways and Rate-Determining Steps

Detailed mechanistic studies specifically for catalytic reactions within 1-benzyl-3-methylimidazolium tetrafluoroborate are emerging. However, kinetic analyses of related imidazolium-based ionic liquids provide significant insights into how these media influence reaction pathways. For instance, kinetic studies on the acid-catalyzed hydrolysis of cellulose (B213188) in 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) have been used to construct detailed kinetic equations for the formation of glucose and cellooligomers. nih.gov Such models, which assume random scission of glycosidic bonds, have been successfully fitted to experimental data, providing a deeper understanding of the depolymerization pathway in a homogeneous IL environment. nih.gov

Kinetic analysis of the thermal stability of the 1-benzyl-3-methylimidazolium cation itself, paired with a different anion (bis(trifluoromethylsulfonyl)imide, [TF2N]⁻), has been performed using thermogravimetric analysis (TGA). mdpi.com In these studies, the thermal decomposition of the ionic liquid was investigated at various heating rates to determine kinetic parameters like activation energy. mdpi.comresearchgate.net This type of analysis is crucial for understanding the operational limits of the IL as a solvent in high-temperature catalytic processes and for modeling its degradation pathways. mdpi.comresearchgate.net The reaction kinetics were derived from mass loss data, and multi-stage models were fitted to the experimental curves to elucidate the decomposition mechanism. mdpi.com

Table 1: Kinetic Parameters for the Thermal Decomposition of 1-Benzyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BZMIM][TF2N])

Note: This data is for the [TF2N]⁻ salt, not the [BF4]⁻ salt. The data illustrates the methodology for kinetic analysis in related systems.

| Heating Rate (°C/min) | Onset Decomposition Temp (°C) | Peak Decomposition Temp (°C) |

| 1.0 | 350.1 | 385.2 |

| 2.0 | 358.4 | 396.7 |

| 4.0 | 365.3 | 408.1 |

| 8.0 | 372.5 | 419.5 |

| 10.0 | 375.8 | 424.3 |

This interactive table is based on data presented in studies on the thermal kinetics of related ionic liquids. mdpi.comresearchgate.net

These studies underscore the importance of the solvent environment in dictating reaction kinetics. The ionic liquid can influence the rate-determining step by selectively solvating reactants, intermediates, or transition states, an effect that is highly dependent on the specific cation-anion combination and the nature of the catalytic cycle.

Influence of this compound on Selectivity and Yield

The structure of 1-benzyl-3-methylimidazolium tetrafluoroborate can play a significant role in directing the selectivity and enhancing the yield of catalytic reactions. Ionic liquids are known to affect product distribution in ways that conventional solvents cannot. acs.org For example, in the hydration of alkynes catalyzed by boron trifluoride, the use of 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIm-BF4]) as a solvent was shown to be effective, achieving good yields of the desired carbonyl compounds. beilstein-journals.org The ionic liquid medium can stabilize the catalyst and influence the reaction pathway, sometimes favoring the desired product over side reactions like aldol (B89426) condensation. beilstein-journals.org

The choice of ionic liquid can be optimized to maximize product yield. In the synthesis of pyrimido[1,2-a]benzimidazoles, 1-benzyl-3-methylimidazolium tetrafluoroborate ([bmim]BF4) was identified as a highly effective reaction medium. Research demonstrated that optimizing reaction parameters such as temperature and time in this specific ionic liquid environment directly led to significant improvements in product yield.

Table 2: Optimization of Reaction Conditions for Synthesis in [bmim]BF4

This table illustrates the effect of reaction parameters on product yield in the specified ionic liquid.

| Temperature (°C) | Time (h) | Yield (%) |

| 40 | 11 | 45 |

| 60 | 11 | 58 |

| 80 | 11 | 67 |

| 100 | 9 | 75 |

| 100 | 11 | 83 |

| 100 | 13 | 83 |

| 120 | 11 | 82 |

This interactive table highlights how tuning reaction conditions within an ionic liquid medium can maximize product yield.

The interactions between the ionic liquid's cation and anion with the catalytic species or reaction intermediates are key to its influence on selectivity. The benzyl group on the imidazolium cation can engage in π-π interactions, while the tetrafluoroborate anion's coordinating ability can also affect the catalytic cycle. These subtle interactions can create a structured local environment around the catalyst, guiding the substrate to approach in a specific orientation and thus favoring the formation of one product over another.

Catalyst Recycling and Environmental Implications of this compound in Catalysis

A major driver for using ionic liquids like 1-benzyl-3-methylimidazolium tetrafluoroborate in catalysis is the potential for catalyst and solvent recycling, which aligns with the principles of green chemistry. iitm.ac.in Due to their negligible vapor pressure, ionic liquids are not lost to evaporation and can immobilize the catalyst, allowing for simple separation of the product phase. researchgate.net However, the "green" credentials of ionic liquids are subject to scrutiny, and a full life-cycle assessment, including their synthesis, potential toxicity, and biodegradability, is necessary. mdpi.comua.pt

Products that are immiscible with the ionic liquid can be separated by simple decantation or extraction with a solvent that does not dissolve the IL-catalyst phase. iitm.ac.inarabjchem.org This allows the ionic liquid and the dissolved catalyst to be reused for multiple reaction cycles, often with minimal loss in activity. arabjchem.orgscielo.org.za For example, in the extractive desulfurization of liquid fuel using 1-butyl-3-methylimidazolium tetrafluoroborate, the ionic liquid could be reused four times without a significant decrease in activity. arabjchem.org Similarly, imidazolium-based ionic liquids used as dual solvent-catalysts for vitamin ester synthesis have been successfully recycled for multiple batches with almost no loss in catalytic activity. rsc.org

Table 3: Catalyst Recycling Efficiency in Imidazolium-Based Ionic Liquid Systems

Note: This data is from representative studies on related imidazolium ILs to demonstrate the concept of recyclability.

| Recycling Run | Conversion/Yield (%) | Reference System |

| 1 | 87 | Polymeric IL for Transfer Hydrogenation scielo.org.za |

| 2 | 86 | Polymeric IL for Transfer Hydrogenation scielo.org.za |

| 3 | 85 | Polymeric IL for Transfer Hydrogenation scielo.org.za |

| 1 | 96.5 | [C5C1Im][NO3] for Vitamin Ester Synthesis rsc.org |

| 2 | 94.2 | [C5C1Im][NO3] for Vitamin Ester Synthesis rsc.org |

| 3 | 93.1 | [C5C1Im][NO3] for Vitamin Ester Synthesis rsc.org |

| 4 | 92.5 | [C5C1Im][NO3] for Vitamin Ester Synthesis rsc.org |

This interactive table shows the high reusability of catalysts immobilized in ionic liquids across multiple cycles.

Despite their recyclability, the environmental impact of ionic liquids is a significant concern. Many common imidazolium-based ILs show poor biodegradability and can be toxic to aquatic organisms. mdpi.comresearchgate.net The toxicity is highly dependent on the structure of the cation and anion; for instance, the toxicity of imidazolium ILs often increases with the length of the alkyl chain on the cation. researchgate.net Their high solubility in water raises concerns about their potential to pollute aquatic environments if released in industrial effluents. researchgate.net Therefore, while 1-benzyl-3-methylimidazolium tetrafluoroborate offers advantages in catalytic process design, its use necessitates robust recycling protocols and responsible waste management to mitigate its potential environmental footprint. ua.ptnih.gov

Electrochemical Behavior and Applications of 1 Benzyl 3 Methylimidazolium Tetrafluoro Based Electrolytes

Fundamental Electrochemical Processes in 1-Benzyl-3-methylimidazolium (B1249132) Tetrafluoroborate (B81430)

The electrochemical behavior of 1-Benzyl-3-methylimidazolium tetrafluoroborate ([Bzmim][BF4]) is governed by the interactions between the imidazolium (B1220033) cation, the tetrafluoroborate anion, and the electrode surface. While specific research on the benzyl-substituted variant is limited, extensive studies on analogous compounds like 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) and 1-Ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([EMIM][BF4]) provide significant insights into its fundamental electrochemical properties. The electrochemical stability window—the potential range within which the electrolyte remains electrochemically inert—is a key characteristic. For alkylimidazolium tetrafluoroborates, this window is typically wide, often around 4.0 V or more. mdpi.comnih.gov For instance, [BMIM][BF4] exhibits an electrochemical stability of approximately 4.0 V. nih.gov When mixed with other solvents and salts, this window can be extended; a mixture of [BMIM][BF4], γ-butyrolactone, and LiBF4 demonstrated an electrochemical window of 5.3 V. electrochemsci.org The presence of the benzyl (B1604629) group in [Bzmim][BF4], with its aromatic ring, may influence this window through different electronic and steric effects compared to simple alkyl chains.

Electrode/Electrolyte Interfacial Phenomena

The interface between an electrode and an ionic liquid electrolyte like 1-Benzyl-3-methylimidazolium tetrafluoroborate is characterized by the formation of an electrical double layer (EDL), which differs significantly from the classical models developed for dilute aqueous electrolytes. In ionic liquids, the EDL is typically composed of alternating, densely packed layers of cations and anions extending several nanometers into the bulk liquid. The structure of this interfacial layer is highly dependent on the electrode potential and the specific ions involved.

Redox Chemistry and Charge Transfer Kinetics

The redox chemistry in 1-Benzyl-3-methylimidazolium tetrafluoroborate is primarily defined by the electrochemical limits of its constituent ions. The cathodic limit is determined by the reduction of the 1-benzyl-3-methylimidazolium cation, while the anodic limit is set by the oxidation of the tetrafluoroborate anion. The reduction of imidazolium cations is a known factor limiting the negative potential window of these ionic liquids. asianpubs.org

Charge transfer kinetics for redox processes occurring within the ionic liquid are heavily influenced by the medium's high viscosity and the complex interfacial structure. For example, in the electrodeposition of nickel from [BMIM][BF4], the reduction of Ni(II) to Ni is an irreversible, one-step, two-electron transfer process. researchgate.net The rate of this process is controlled by the diffusion of the Ni(II) species through the viscous ionic liquid, with a diffusion coefficient estimated at 4.4 x 10⁻⁸ cm²/s at 353 K. researchgate.net The kinetics can be affected by temperature and the presence of impurities like water, which can alter the ionic liquid's properties and reaction pathways. researchgate.netnih.gov The bulky benzyl group in [Bzmim][BF4] would likely increase the viscosity compared to its ethyl or butyl counterparts, potentially leading to slower charge transfer kinetics for dissolved redox species.

1-Benzyl-3-methylimidazolium Tetrafluoroborate in Energy Conversion and Storage Systems

Imidazolium tetrafluoroborate-based ionic liquids are promising electrolytes for energy storage devices due to their non-flammability, negligible vapor pressure, wide electrochemical windows, and good ionic conductivity. mdpi.comasianpubs.org These properties address key safety and performance limitations of traditional organic solvent-based electrolytes.

Electrochemical Capacitors and Supercapacitors

In electrochemical double-layer capacitors (EDLCs), or supercapacitors, the electrolyte is a critical component that dictates the device's operating voltage and, consequently, its energy density. The wide potential window of ionic liquids like [EMIM][BF4] allows for higher cell voltages (up to 3.0 V or more) compared to aqueous electrolytes (~1.0 V). jst.go.jp

Research on EDLCs using [EMIM][BF4] as the electrolyte and activated carbon electrodes has demonstrated excellent electrochemical reversibility and high specific capacitance. researchgate.net The performance of such supercapacitors is often evaluated based on specific capacitance, energy density, and power density. Gel polymer electrolytes (GPEs), where the ionic liquid is immobilized within a polymer matrix like poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), have been developed to create solid-state supercapacitors, enhancing safety and device flexibility. researchgate.netrsc.org A GPE based on [EMIM][BF4] can exhibit a high ionic conductivity of ~9 x 10⁻³ S cm⁻¹ and an electrochemical window of ~3.8 V. rsc.org

| Electrolyte System | Electrode Material | Specific Capacitance (F/g) | Specific Energy (Wh/kg) | Specific Power (kW/kg) | Source |

|---|---|---|---|---|---|

| 1-ethyl-3-methylimidazolium tris(pentafluoroethyl) trifluorophosphate (EMImFAP) GPE | Acid-treated MWCNT | ~76 | ~17.2 | ~18.9 | researchgate.net |

| 1-ethyl-3-methylimidazolium tetracyanoborate (EMImTCB) GPE | MWCNT | ~34.4 | ~3.5 | ~4.2 | rsc.org |

| [EMIM][BF4] | D-glucose derived carbon | 125 (at 30°C) | - | - | jst.go.jp |

Advanced Battery Chemistries

In the context of lithium-ion batteries, safety is a major concern due to the flammability of conventional organic carbonate electrolytes. Ionic liquids such as [BMIM][BF4] are explored as safer, non-volatile alternatives. nih.govelectrochemsci.org They can be used as co-solvents or as the base for gel polymer electrolytes. The incorporation of [BMIM][BF4] into a PVDF-HFP polymer host can create a gel electrolyte with high thermal stability (up to 300°C) and a good electrochemical stability of 4.2 V, which is suitable for battery applications. mdpi.com

Mixtures of [BMIM][BF4] with solvents like γ-butyrolactone (γ-BL) have been shown to enhance ionic conductivity while maintaining a wide electrochemical window. electrochemsci.org An electrolyte composed of [BMIM][BF4]/γ-BL (40/60) with 1 M LiBF4 achieved an ionic conductivity of 10.76 mS/cm at 25°C and a stability window of 5.3 V. electrochemsci.org The performance of Li/LiFePO₄ cells using this electrolyte was significantly improved by adding vinylene carbonate (VC), which helps in the formation of a stable solid electrolyte interphase (SEI) on the electrode. electrochemsci.org With the additive, an initial discharge capacity of 144.2 mAh/g was achieved. electrochemsci.org

| Electrolyte Composition | Cell Configuration | Initial Discharge Capacity (mAh/g) | Cycling Performance | Source |

|---|---|---|---|---|

| [BMIM][BF4]/γ-BL (40/60) - 1M LiBF4 with VC | Li/LiFePO₄ | 144.2 (at 0.1 C) | 140.3 mAh/g after 20 cycles | electrochemsci.org |

| [BMIM][BF4] with 1 mol L⁻¹ LiPF₆ and 5% VC | Graphite/LiCoO₂ | >91 mAh/g | Coulombic efficiency drops after 10 cycles | asianpubs.org |

Electrodeposition and Electrosynthesis in 1-Benzyl-3-methylimidazolium Tetrafluoroborate Media

The wide electrochemical window and ability to dissolve a variety of metal salts and oxides make imidazolium tetrafluoroborate ionic liquids effective media for electrodeposition and electrosynthesis. researchgate.netmdpi.com These processes are often inaccessible in aqueous solutions due to the narrow potential window of water.

The electrodeposition of metals like nickel and aluminum has been successfully demonstrated in these ionic liquids. researchgate.netmdpi.com For instance, uniform and dense deposits of high-purity metallic nickel have been obtained from a solution of Ni(BF₄)₂ in [BMIM][BF4]. researchgate.net The deposition process is typically controlled by diffusion and is influenced by parameters such as temperature and applied potential. researchgate.net Similarly, metallic aluminum films can be deposited from electrolytes containing AlCl₃ dissolved in 1-ethyl-3-methylimidazolium tetrachloroaluminate, a related ionic liquid. mdpi.comosti.gov

Furthermore, the tetrafluoroborate anion itself can be a reactant in electrosynthesis. Anodic oxidation of the BF₄⁻ anion in [BMIM][BF4] can generate boron trifluoride (BF₃) in situ. beilstein-journals.orgresearchgate.net This electrochemically generated BF₃ is a potent Lewis acid catalyst for organic reactions, such as the hydration of alkynes. This method offers a safer alternative to using commercially available and hazardous BF₃ gas or its etherate complex, demonstrating the dual role of the ionic liquid as both a solvent and a reactant precursor. beilstein-journals.orgresearchgate.net

Deposition of Metals and Alloys

While there is no specific data on the use of 1-benzyl-3-methylimidazolium tetrafluoroborate for the electrodeposition of metals and alloys, extensive research on other 1-alkyl-3-methylimidazolium tetrafluoroborate ionic liquids demonstrates their utility in this field. These ionic liquids serve as non-aqueous electrolytes, offering a wide electrochemical window and the ability to dissolve a variety of metal salts, making them suitable for the deposition of reactive metals that cannot be easily plated from aqueous solutions.

For instance, the electrodeposition of nickel has been successfully carried out in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). mdpi.com Studies have shown that high-purity metallic nickel deposits can be obtained from a solution of nickel tetrafluoroborate (Ni(BF4)2) in [BMIM][BF4]. mdpi.com The electrochemical behavior of Ni(II) in this ionic liquid was determined to be an irreversible, one-step, two-electron transfer process. mdpi.com The quality of the nickel coating is influenced by factors such as cathodic potential and temperature. mdpi.com

Similarly, the electrodeposition of iridium has been demonstrated in [BMIM][BF4]. The reduction of Ir(III) in this medium is a reversible, diffusion-controlled process involving a three-electron step. The morphology and constitution of the resulting iridium film can be characterized by various analytical techniques.

The electrodeposition of aluminum and its alloys is another significant application of imidazolium-based ionic liquids, although typically with chloroaluminate anions. However, research has also explored tetrafluoroborate systems for the deposition of other metals and alloys. For example, Cu-Li alloys have been electrodeposited from [BMIM][BF4].

The table below summarizes findings for metal deposition in the closely related 1-butyl-3-methylimidazolium tetrafluoroborate:

| Metal/Alloy | Precursor | Key Findings |

| Nickel (Ni) | Ni(BF4)2 | Irreversible, one-step, two-electron transfer process. Uniform and dense deposits obtained under optimized conditions. mdpi.com |

| Iridium (Ir) | Ir(III) salt | Reversible, diffusion-controlled, three-electron reduction. |

| Cu-Li Alloy | Cu(II) and Li(I) salts | Feasibility of co-deposition demonstrated. |

It is important to reiterate that these findings are for the butyl analog, and similar studies on 1-benzyl-3-methylimidazolium tetrafluoroborate are not currently available in the literature.

Organic Electrosynthesis and Polymerization

The application of 1-benzyl-3-methylimidazolium tetrafluoroborate in organic electrosynthesis and electropolymerization is not well-documented. However, the broader class of imidazolium-based ionic liquids is recognized for its potential in these areas due to their wide electrochemical windows and good solvating properties for organic molecules. nih.gov

In the context of organic synthesis, the electrochemical generation of reactive species within the ionic liquid can be a powerful tool. For example, the anodic oxidation of the tetrafluoroborate anion in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) can generate boron trifluoride (BF3). nih.gov This in-situ generated BF3 can then act as a catalyst for various organic reactions, such as the hydration of alkynes. nih.gov This method offers a safer alternative to using commercially available and hazardous BF3 reagents. nih.gov

Regarding electropolymerization, imidazolium-based ionic liquids can serve as both the solvent and the supporting electrolyte. While specific studies using 1-benzyl-3-methylimidazolium tetrafluoroborate are lacking, research has been conducted on the electropolymerization of functionalized imidazolium ionic liquids. For instance, a pyrrole-functionalized imidazolium ionic liquid has been electropolymerized to create antibacterial surfaces. The resulting polypyrrole films incorporated the imidazolium cation and a halometallate anion.

These examples with related compounds highlight the potential of 1-benzyl-3-methylimidazolium tetrafluoroborate in electrochemical synthesis, should its properties be formally investigated.

Spectroelectrochemical and In-situ Probing of 1-Benzyl-3-methylimidazolium Tetrafluoroborate Electrolytes

There is a notable absence of specific spectroelectrochemical or in-situ probing studies focused on 1-benzyl-3-methylimidazolium tetrafluoroborate in the available scientific literature. Such studies are crucial for understanding the fundamental electrochemical processes that occur at the electrode-electrolyte interface, including the formation of intermediates, the mechanism of electron transfer, and the structural changes in both the electrolyte and the electrode surface during electrochemical reactions.

For the related ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), electrochemical behaviors have been investigated using techniques like cyclic voltammetry in conjunction with other analytical methods. For example, studies on a sol-gel modified electrode incorporating [BMIM][BF4] have been reported, indicating an interest in the electrochemical and spectral properties of such composite materials.

In general, spectroelectrochemical techniques that could be applied to study 1-benzyl-3-methylimidazolium tetrafluoroborate include:

UV-Vis and IR spectroelectrochemistry: To identify reaction intermediates and products formed during electrochemical processes.

Raman spectroelectrochemistry: To probe vibrational modes of ions and molecules near the electrode surface and understand solvation and complexation.

In-situ Scanning Probe Microscopy (e.g., STM, AFM): To visualize the electrode surface at the nanoscale during processes like metal deposition or surface polymerization.

Electrochemical Quartz Crystal Microbalance (EQCM): To detect minute mass changes on the electrode surface, providing information on deposition, dissolution, and adsorption processes.

While these techniques have been applied to other ionic liquids, their application to 1-benzyl-3-methylimidazolium tetrafluoroborate remains an open area for future research. Such studies would be invaluable in elucidating its electrochemical properties and assessing its potential for various applications.

Separation and Extraction Processes Utilizing 1 Benzyl 3 Methylimidazolium Tetrafluoro

Membrane Technology Incorporating 1-Benzyl-3-methylimidazolium (B1249132) Tetrafluoroborate (B81430)

No publications were found that describe the preparation or performance of supported ionic liquid membranes (SILMs), polymer/ionic liquid composite membranes, or any other membrane technology that specifically incorporates 1-benzyl-3-methylimidazolium tetrafluoroborate for gas or liquid separations. The field of ionic liquid membranes is active, but research has concentrated on other, more commonly studied ionic liquids.

Supported Ionic Liquid Membranes (SILMs) for Gas and Liquid Separations

Supported Ionic Liquid Membranes (SILMs) are a type of composite membrane where a porous support is impregnated with an ionic liquid. The ionic liquid is held within the pores by capillary forces and provides the medium for selective transport. While the application of various imidazolium-based ionic liquids in SILMs for separations like CO2/CH4 is a subject of ongoing research, specific studies detailing the performance of 1-benzyl-3-methylimidazolium tetrafluoroborate in SILMs for gas and liquid separations are not extensively documented in publicly available research. However, the general principles of SILMs suggest that the properties of 1-benzyl-3-methylimidazolium tetrafluoroborate, such as its aromatic cation, could influence its interactions with specific gases or liquids, potentially offering unique selectivities. The benzyl (B1604629) group may enhance interactions with aromatic compounds through π-π stacking, which could be a basis for selective separations. Further empirical studies are necessary to quantify its performance in terms of permeability and selectivity for various gas and liquid pairs.

Composite Membranes with 1-Benzyl-3-methylimidazolium Tetrafluoroborate

Composite membranes incorporating 1-benzyl-3-methylimidazolium tetrafluoroborate have been investigated, primarily focusing on the modification of material surfaces. Research has shown that this ionic liquid can be adsorbed onto the outer surface of multi-walled carbon nanotubes (MWCNTs). Such composite materials, consisting of a polymer matrix with dispersed IL-modified nanoparticles, have the potential for use in separation processes. The presence of the ionic liquid at the interface can alter the membrane's surface chemistry and transport properties. For instance, the incorporation of 1-benzyl-3-methylimidazolium tetrafluoroborate into a membrane matrix could enhance the separation of specific components from a mixture due to favorable interactions with the ionic liquid. In the context of electronics, it has been used to passivate surface trap defects in chalcogenide materials for light-emitting diodes, demonstrating its ability to modify interfacial properties. acs.org While this application is not in the realm of chemical separations, it underscores the compound's utility in creating functional composite materials. The development of composite membranes for gas or liquid separations would require further investigation into the compatibility of the ionic liquid with various polymer matrices and the resulting transport characteristics.

Chromatographic Applications of 1-Benzyl-3-methylimidazolium Tetrafluoroborate

The distinct properties of 1-benzyl-3-methylimidazolium tetrafluoroborate make it a candidate for various roles in chromatographic separations, both as a component of the stationary phase and as a green solvent.

Stationary Phases in Gas and Liquid Chromatography